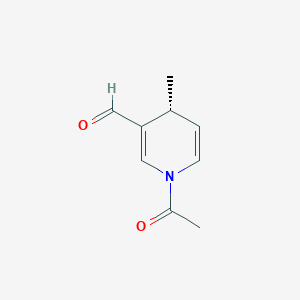
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4R-AMPC and has a molecular formula of C10H11NO2.
Applications De Recherche Scientifique
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. Additionally, it has been shown to have potential as a chiral building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that its antifungal and antibacterial activities may be due to its ability to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial species, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been shown to induce apoptosis in several cancer cell lines, including human breast cancer cells and human glioblastoma cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is its potential as a chiral building block in the synthesis of pharmaceuticals. Additionally, its antifungal, antibacterial, and antitumor activities make it a promising candidate for the development of new drugs. However, one of the limitations of using (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde in lab experiments is its relatively high cost.
Orientations Futures
There are several future directions for research on (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde. One direction is to further investigate its antifungal, antibacterial, and antitumor activities and to develop new drugs based on these activities. Another direction is to explore its potential as a chiral building block in the synthesis of pharmaceuticals and to develop new methods for its synthesis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the desired compound. Other methods include the use of chiral auxiliary agents and enzymatic resolution.
Propriétés
Numéro CAS |
154819-41-7 |
|---|---|
Nom du produit |
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10(8(2)12)5-9(7)6-11/h3-7H,1-2H3/t7-/m1/s1 |
Clé InChI |
OUSTXDJSBKRROK-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1C=CN(C=C1C=O)C(=O)C |
SMILES |
CC1C=CN(C=C1C=O)C(=O)C |
SMILES canonique |
CC1C=CN(C=C1C=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



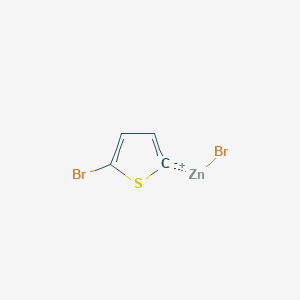
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
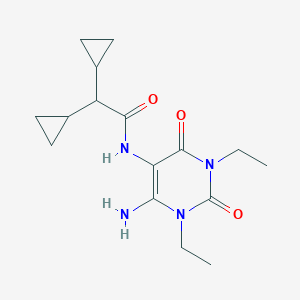
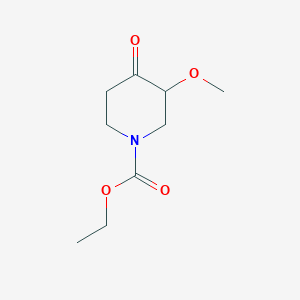
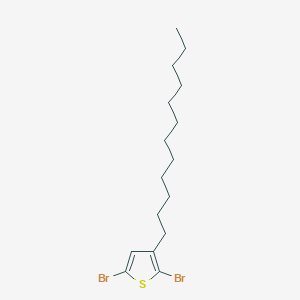

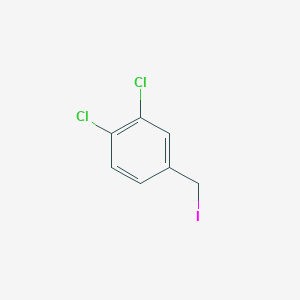
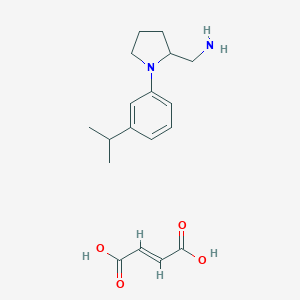
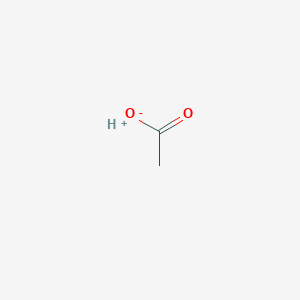
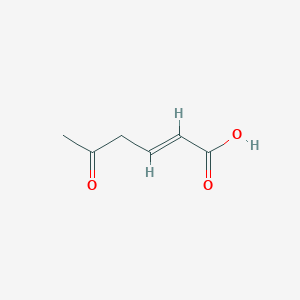
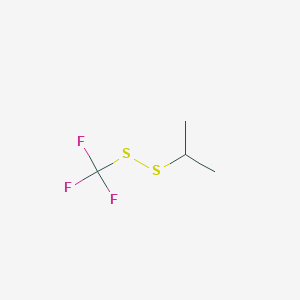
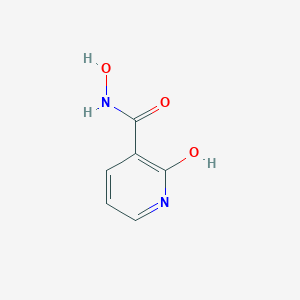
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)